N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a bifuran moiety linked via a methylene group to a 2,3-dihydrobenzofuran core. This compound is synthesized through gold(I)-catalyzed reactions involving furan-ynes and N-oxides, as demonstrated by its preparation at room temperature with a 70% yield and a melting point of 84–86°C . Its structure is characterized by a fused bicyclic benzofuran system and a conjugated bifuran substituent, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c19-24(20,14-4-6-15-12(10-14)7-9-22-15)18-11-13-3-5-17(23-13)16-2-1-8-21-16/h1-6,8,10,18H,7,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTECYXRYGVMPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves the coupling of bifuran derivatives with benzofuran sulfonamide. One common method includes the use of microwave-assisted reactions, which have been shown to be effective in synthesizing furan-based compounds under mild conditions . The reaction generally involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reaction conditions are optimized for time, solvent, and substrate amounts .
Industrial Production Methods
Industrial production of this compound may involve scalable microwave-assisted synthesis or other efficient coupling techniques. The use of renewable resources, such as biomass-derived furfural, can be an eco-friendly approach to producing the bifuran components .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of the sulfonamide group can produce amines .
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications due to its unique chemical structure. The sulfonamide group is known to exhibit various biological activities, which may include:
- Antimicrobial Properties : Sulfonamides are historically recognized for their antibacterial effects. Research is ongoing to evaluate the efficacy of N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide against various bacterial strains.
- Enzyme Inhibition : The bifuran and benzofuran moieties may interact with specific enzymes or receptors in biological systems. Preliminary studies suggest that this compound could modulate enzyme activity, potentially leading to new drug candidates for treating diseases such as cancer or infections .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : The compound can be utilized to create more complex organic structures through various coupling reactions. Its unique functional groups allow for diverse synthetic pathways that can lead to novel compounds with potential biological activity .
Materials Science
In the field of materials science, this compound is explored for its role in developing advanced materials:
- Polymers and Coatings : Due to its structural characteristics, this compound can be incorporated into polymer matrices or coatings to impart specific properties such as increased durability or resistance to environmental factors .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide involves its interaction with specific molecular targets. The bifuran and benzofuran moieties can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The sulfonamide group may also play a role in binding to proteins or other biomolecules .
Comparison with Similar Compounds
Sulfonamides with Furan/Benzofuran Moieties
- 5-Bromofuran-2-sulfonyl Chloride Derivatives (e.g., 4a–4m) : These compounds, synthesized via chlorosulfonation of bromofuran, feature bromine or methyl substituents on the furan ring. Unlike the target compound, they lack the bifuran and dihydrobenzofuran systems but demonstrate antimicrobial activity .
- N-(3-Aminopropyl)-2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonamide: This derivative incorporates a pentamethyl dihydrobenzofuran core and an aminopropyl group, showing inhibitory activity against proliferating cell nuclear antigen (PCNA) .
Purine-Based Sulfonamides
Compounds such as N-([2,3′-bipyridin]-5-ylmethyl)-9-isopropyl-2-phenyl-9H-purin-6-amine (18a) feature bipyridinylmethyl groups linked to purine scaffolds. These derivatives target cyclin-dependent kinases (CDKs) and exhibit efficacy in overcoming trastuzumab resistance in cancer therapy .
Key Research Findings
- Yield and Scalability : The gold-catalyzed synthesis of the target compound (70% yield) outperforms traditional methods for analogues like 18a (30–48% yields) .
- Therapeutic Potential: While the target compound’s activity is underexplored, structurally related sulfonamides and purines show promise in oncology and infectious disease .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound notable for its unique structural features, which include bifuran and benzofuran moieties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₅N₁O₅S
- Molecular Weight : 345.4 g/mol
- CAS Number : 2034339-29-0
The compound's structure is characterized by a sulfonamide group attached to a benzofuran derivative, which contributes to its biological activity. The bifuran moiety enhances its interaction with biological targets, potentially influencing enzymatic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bifuran and benzofuran components can modulate biological pathways by:
- Enzyme Inhibition : The sulfonamide group may facilitate binding to active sites on enzymes, inhibiting their function.
- Receptor Interaction : The compound may act as an antagonist or agonist at various receptor sites, influencing physiological responses.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential therapeutic applications of this compound in various fields:
1. Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown their ability to inhibit tumor growth in vitro and in vivo by targeting specific cancer cell lines.
2. Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Preliminary data suggest potential efficacy in modulating neurotransmitter systems, which could be beneficial in conditions such as epilepsy or depression.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A | Investigated the effects of sulfonamide derivatives on cancer cell lines (e.g., MCF-7) | Showed significant inhibition of cell proliferation at low micromolar concentrations |
| Study B | Evaluated the neuroprotective effects in animal models of stroke | Demonstrated reduced neuronal death and improved functional recovery |
| Study C | Assessed the binding affinity to various receptors using radiolabeled assays | Indicated high affinity for serotonin receptors, suggesting potential antidepressant properties |
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of Bifuran Derivative : Utilizing palladium-catalyzed reactions.
- Coupling with Benzofuran Sulfonamide : Often achieved through microwave-assisted synthesis for efficiency.
Q & A
Q. What are the established synthetic routes for N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. A bifuran precursor (e.g., 5-bromofuran) undergoes sulfonylation using chlorosulfonic acid under controlled temperatures (0–25°C) to form the sulfonyl chloride intermediate . This intermediate is then coupled with a dihydrobenzofuran derivative via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Purification often requires column chromatography or recrystallization. Key intermediates include sulfonyl chlorides and halogenated bifurans .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substitution patterns on the benzofuran and bifuran rings. For example, deshielded protons near the sulfonamide group appear at δ 7.5–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing between sulfonamide and furan moieties .
- IR Spectroscopy : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm) and furan rings (C-O-C at 1250 cm) are diagnostic .
Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic solvents?
- Methodological Answer : The compound shows limited solubility in water due to its hydrophobic bifuran/benzofuran core. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility. Stability testing under varying pH (4–9) and temperatures (4–40°C) is recommended. Degradation products, such as hydrolyzed sulfonamides, can be monitored via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh)) for cross-coupling efficiency. Ligand choice (e.g., XPhos) may reduce steric hindrance from the bifuran group .
- Solvent Effects : Use toluene or THF to balance reactivity and solubility. Additives like KCO can neutralize HCl byproducts .
- In Situ Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction times (typically 12–48 hours) .
Q. How do electronic and steric effects of substituents on the bifuran ring influence biological activity?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -NO) on the bifuran may enhance sulfonamide’s hydrogen-bonding capacity with biological targets.
- Steric Effects : Bulky substituents at the 5-position of bifuran reduce binding affinity to enzymes like carbonic anhydrase. Quantitative structure-activity relationship (QSAR) models can predict these effects .
- Table : Comparative IC values for derivatives with varying substituents:
| Substituent | IC (nM) | Target Enzyme |
|---|---|---|
| -H | 250 | Carbonic Anhydrase |
| -NO | 85 | Carbonic Anhydrase |
| -OCH | 420 | Carbonic Anhydrase |
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent enzyme concentrations (e.g., 10 nM for inhibition assays) and buffer conditions (pH 7.4) .
- Orthogonal Validation : Confirm activity via fluorescence polarization (binding assays) and isothermal titration calorimetry (ITC) .
- Meta-Analysis : Compare datasets using tools like Rosetta or Schrödinger to identify outliers caused by assay variability .
Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Glide to predict binding modes to receptors (e.g., GPCRs). Focus on sulfonamide’s sulfonyl group as a hydrogen-bond acceptor .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding free energies, correlating with experimental IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
